molecular formula C24H20N2O2S2 B2890056 N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide CAS No. 327038-34-6

N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide

Cat. No.: B2890056
CAS No.: 327038-34-6
M. Wt: 432.56
InChI Key: VRAQYLPSCCUVDA-UHFFFAOYSA-N
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Description

“N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is involved in various synthetic routes and chemical reactions due to its thiophene core structure. For instance, thiophene derivatives, including similar compounds, undergo the Intramolecular Diels–Alder reaction, showcasing the versatility of the thiophene nucleus acting as both a diene and a dienophile depending on the substituents present (Himbert, Schlindwein, & Maas, 1990). Furthermore, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrates the potential for creating new antibiotic and antibacterial drugs, showcasing the relevance of thiophene-2-carboxamide derivatives in medicinal chemistry (Ahmed, 2007).

Immunomodulatory Properties

Compounds structurally related to this compound have been shown to possess immunosuppressive properties. For example, phenylheteroarylbutenamides and phenylbutenamides, which share a similar thiophene core, exhibit activity towards proliferating concanavalin A-stimulated T-lymphocytes, highlighting their potential in immune system modulation (Axton et al., 1992).

Cytotoxic Activities

The exploration of thiophene-based compounds, akin to this compound, has led to the discovery of new molecules with significant cytotoxic activities against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy development (Mehdhar et al., 2022).

Material Science Applications

The thiophene moiety, as part of the this compound structure, is also significant in material science. For example, the synthesis of aromatic–aliphatic polyamides from thiophene derivatives indicates their applicability in creating new polymeric materials with desirable thermal and mechanical properties (Ubale et al., 2001).

Antimicrobial Activity

Thiophene derivatives, similar to this compound, have been studied for their antimicrobial properties. The synthesis and biological evaluation of such compounds reveal their potential as antibacterial and antifungal agents, opening avenues for new treatments in infectious diseases (Cakmak et al., 2022).

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c1-15-12-17(5-7-20(15)25-23(27)19-9-11-29-14-19)18-6-8-21(16(2)13-18)26-24(28)22-4-3-10-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAQYLPSCCUVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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